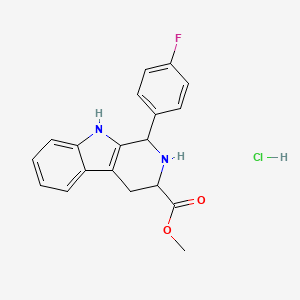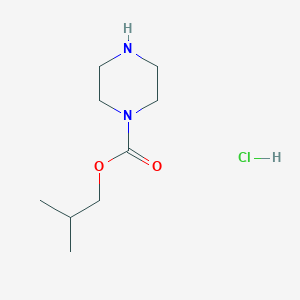![molecular formula C8H5BrN2O2 B13030119 Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo-](/img/structure/B13030119.png)
Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The 7-bromo derivative is particularly significant due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
The synthesis of imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α-bromo ketones can lead to the formation of the imidazo[1,2-a]pyridine core . Industrial production methods often involve the use of transition metal catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative .
Scientific Research Applications
Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine-3-carboxylic acid: This compound has a different substitution pattern, which can lead to variations in its chemical reactivity and biological activity.
Imidazo[1,5-a]pyridine derivatives: These compounds have a different ring fusion pattern, which can affect their properties and applications.
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
7-bromoimidazo[1,2-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-6(8(12)13)11-2-1-10-7(11)4-5/h1-4H,(H,12,13) |
InChI Key |
BIWPKFUJQHBPTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=CC2=N1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6'-(2-(2,4-Dihydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one)](/img/structure/B13030037.png)
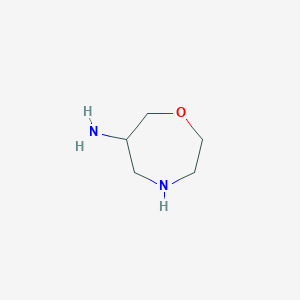
![Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate](/img/structure/B13030042.png)

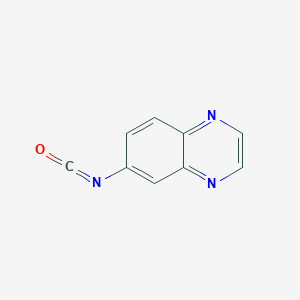
![3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030058.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13030061.png)
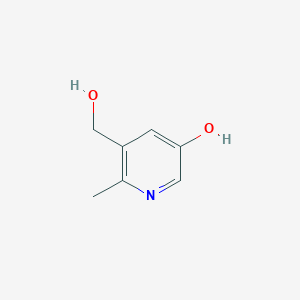
![[2-((1s)-1-Aminoethyl)phenyl]methan-1-ol](/img/structure/B13030085.png)
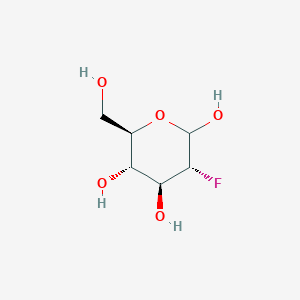
![8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13030089.png)
